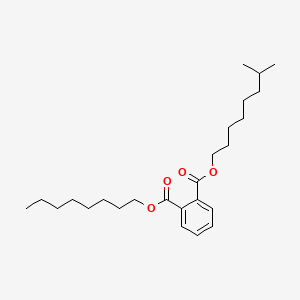

Isononyl octyl phthalate

Description

Properties

CAS No. |

85851-88-3 |

|---|---|

Molecular Formula |

C25H40O4 |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

2-O-(7-methyloctyl) 1-O-octyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C25H40O4/c1-4-5-6-7-9-14-19-28-24(26)22-17-12-13-18-23(22)25(27)29-20-15-10-8-11-16-21(2)3/h12-13,17-18,21H,4-11,14-16,19-20H2,1-3H3 |

InChI Key |

SUPUZEARBZMYPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |

Origin of Product |

United States |

Environmental Distribution and Source Apportionment of Isononyl Octyl Phthalate

Occurrence in Atmospheric Compartments

Once released, these compounds can enter the atmosphere. Their subsequent distribution and transport are governed by their physical and chemical properties, such as low vapor pressure and high octanol-air partition coefficients, which dictate their presence in either the gaseous or particulate phase. egle.state.mi.usca.gov

High-molecular-weight phthalates like DINP and DNOP exist in the atmosphere in both a gaseous state and adsorbed onto airborne particulate matter. egle.state.mi.usnih.gov Their distribution between these two phases is a critical factor in their atmospheric transport and deposition. Compounds with lower vapor pressure tend to have a stronger affinity for the particulate phase. epa.gov

A study of indoor office air found that higher molecular weight phthalates were predominantly associated with particulate matter, while more volatile phthalates were found in higher concentrations in the gas phase. nih.gov Similarly, a U.S. Environmental Protection Agency (EPA) fate assessment for DINP concluded that when released to air, it will not likely exist in a gaseous phase but will show a strong affinity for adsorption to particulate matter. epa.gov This particulate-phase DNOP can then be physically removed from the atmosphere by wet and dry deposition. egle.state.mi.us

Atmospheric concentrations of DNOP have been measured in various locations. For instance, in a French study, the concentration of DNOP remained close to the detection limit. nih.gov In contrast, higher concentrations of other phthalates like DEHP and DEP were observed. nih.gov

| Location | Concentration (ng/m³) | Predominant Phase | Source |

|---|---|---|---|

| Marne Aval, France | Near Detection Limit | Not Specified | nih.gov |

The atmospheric half-life for vapor-phase DNOP is estimated to be around 19 hours, as it is degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov

The movement of phthalates between the atmosphere and bodies of water, known as air-sea exchange, is a significant process in their global distribution. climate-service-center.de This exchange is often described using a two-film resistance model, which considers the relative concentrations in the air and water to determine the direction of the flux—either deposition (from air to sea) or volatilization (from sea to air). climate-service-center.de

While specific air-sea exchange flux data for DINP and DNOP are limited, studies on other phthalates provide insight into the likely dynamics. For higher molecular weight phthalates like DEHP, which shares properties with DINP and DNOP, research in the Arctic and other regions has shown that atmospheric deposition is a dominant process, suggesting that the atmosphere is a significant transport pathway to remote marine environments. nih.gov The tendency of DINP and DNOP to adsorb to particles means they are subject to removal from the atmosphere through wet and dry deposition, contributing to their presence in surface waters. epa.govegle.state.mi.us Atmospheric deposition is considered a relevant transport pathway for these compounds. researchgate.net

Aquatic Environmental Presence

DINP and DNOP are frequently detected in various aquatic compartments, originating from sources such as industrial and municipal wastewater effluents, stormwater runoff, and atmospheric deposition. epa.govfrontiersin.org

DNOP and DINP have been detected in surface waters globally. In Canada, DNOP was found in one of 45 raw surface water samples in Alberta at a concentration of 4 µg/L and at a mean concentration of 9 ng/L in the St. Lawrence River. canada.ca A survey in Washington State detected DINP in two lake samples at concentrations of 2.7 and 3.15 µg/L. wa.gov In a study of the U-Tapao Canal in Thailand, DINP was detected in 65% of water samples, with concentrations reaching up to 3.44 µg/L, while DNOP was not detected. nih.gov

Due to their hydrophobic nature, these compounds have a strong tendency to adsorb to organic matter, leading to their accumulation in sediment. frontiersin.org Studies have shown that higher molecular weight phthalates tend to transfer from the water column to sediments. acs.orgresearchgate.net In Washington, DINP was tentatively identified in freshwater sediments at concentrations ranging from 1,120 to 2,150 µg/kg dry weight. wa.gov Under anaerobic conditions, as may be found in sediments, DNOP may persist and accumulate. canada.ca

| Compound | Location | Matrix | Concentration | Source |

|---|---|---|---|---|

| DNOP | Alberta, Canada | Raw Surface Water | 4 µg/L | canada.ca |

| DNOP | St. Lawrence River, Canada | River Water | 9 ng/L (mean) | canada.ca |

| DINP | Lake Ozette, WA, USA | Lake Water | 2.7 - 3.15 µg/L | wa.gov |

| DINP | U-Tapao Canal, Thailand | Canal Water | up to 3.44 µg/L | nih.gov |

| DINP | Washington, USA | Freshwater Sediment | 1,120 - 2,150 µg/kg dw | wa.gov |

Wastewater treatment plants (WWTPs) are significant conduits for phthalates entering the aquatic environment. epa.gov Studies have investigated the fate of both DINP and DNOP during wastewater treatment.

In a French WWTP, DNOP concentrations in wastewater remained close to the detection limit, but it was detected in sludge, which was attributed to its resistance to biodegradation. nih.govkisti.re.kr A comprehensive study of four phthalates in six U.S. WWTPs found that the impact of treatment on DINP concentrations was varied. researchgate.net While aerobic treatment was generally effective at degrading the compound, anaerobic digestion led to significant decreases, increases, or no significant change, depending on the specific facility. researchgate.net

The U.S. EPA's fate assessment for DINP concluded that it is expected to be removed at rates greater than 93% in conventional wastewater treatment systems. epa.gov This removal is largely due to its tendency to adsorb to sludge. regulations.gov In Canada, DNOP has been detected in municipal sludges at concentrations ranging from trace levels to 115 mg/kg (dry weight), with a median of 7 mg/kg. canada.capublications.gc.ca

Groundwater can become contaminated with phthalates through pathways like landfill leachate and soil penetration from contaminated sites. nih.govresearchgate.net The U.S. Agency for Toxic Substances and Disease Registry (ATSDR) has found DNOP in at least 300 of the National Priorities List (NPL) hazardous waste sites, with potential exposure for nearby populations through ingestion of contaminated drinking water. cdc.gov

Direct detection in drinking water is less common. A large survey of Canadian drinking water supplies found DNOP in 1,276 samples with a mean concentration of 0.53 µg/L. nih.gov However, another Canadian report noted a lack of detection in 232 of 246 drinking water supplies in Alberta, though a maximum of 11 µg/L was found in a small number of samples. canada.ca The EPA's assessment of DINP suggests it is expected to be removed in conventional water treatment systems, both through the treatment process itself and by reduction via chlorination. epa.gov

Terrestrial Environmental Contamination

Isononyl octyl phthalate, primarily in the form of its commercial mixture di-isononyl phthalate (DINP), is a prevalent contaminant in the terrestrial environment due to its extensive use as a plasticizer. Its release from various consumer and industrial products leads to its accumulation in different environmental compartments.

This compound has been detected in both soil and sediment matrices, often in proximity to industrial and urban areas. Once released into the environment, its chemical properties, such as low water solubility and a high octanol-water partition coefficient, cause it to adsorb strongly to soil and sediment particles. This leads to its persistence and accumulation in these terrestrial sinks.

Studies have reported varying concentrations of DINP in soil and sediment, influenced by factors such as proximity to emission sources, soil or sediment composition, and depositional conditions. For instance, soil near industrial sites involved in the processing of polymers containing DINP has shown elevated levels of the compound. Similarly, sediments in rivers and coastal areas receiving industrial and municipal wastewater discharges often exhibit significant DINP contamination.

Table 1: Concentration of Di-isononyl Phthalate (DINP) in Soil and Sediment

Landfills are significant reservoirs of discarded plastic products, and consequently, they are a major source of phthalate contamination in the environment. This compound can leach from these plastic wastes into landfill leachate, which is the liquid that percolates through the waste and collects at the bottom of the landfill. The concentration of DINP in landfill leachate can be influenced by the age of the landfill, the composition of the waste, and environmental conditions such as temperature and precipitation.

Due to its strong sorption to soil and low water solubility, only small concentrations of DINP are typically expected in landfill leachate. epa.gov However, the persistent nature of DINP, especially under the anaerobic conditions often found in the lower levels of landfills, means that it can be a long-term source of contamination to the surrounding soil and groundwater. epa.gov Contamination zones can form around landfills as leachate migrates, leading to the dispersal of this compound into the wider environment.

Table 2: Concentration of Di-isononyl Phthalate (DINP) in Landfill Leachate

Detection in Biological Matrices (Biota)

This compound has been detected in a variety of biological matrices, indicating its bioavailability and potential for bioaccumulation in organisms. Aquatic and terrestrial organisms can be exposed to this compound through contaminated water, sediment, soil, and their diet.

In aquatic environments, DINP has been found in various organisms, including fish and invertebrates. mdpi.com The concentration of DINP in these organisms can vary depending on the level of environmental contamination, the species' feeding habits, and its metabolic capacity. In terrestrial ecosystems, soil-dwelling organisms such as earthworms have also been shown to accumulate DINP from contaminated soil. greenfacts.org

Table 3: Concentration of Di-isononyl Phthalate (DINP) in Biota

Identification of Anthropogenic and Industrial Emission Sources

The primary sources of this compound in the environment are anthropogenic, stemming from its production, use in various industrial processes, and the disposal of products containing it.

The industrial production and processing of this compound are significant point sources of its release into the environment. Wastewater generated during the manufacturing of DINP and its incorporation into products such as PVC can contain elevated levels of the compound. epa.gov Although modern wastewater treatment plants can remove a significant portion of DINP, some amount is still discharged into receiving water bodies, contributing to the contamination of aquatic ecosystems. epa.gov Industrial facilities that use DINP in applications like paints, adhesives, and sealants also contribute to its environmental burden through their wastewater discharges. greenfacts.org

While not a direct agricultural chemical, this compound can enter agricultural systems and subsequently impact the environment through runoff. The use of plastic materials in agriculture, such as plastic films for mulching and greenhouses, can be a source of phthalate contamination. Over time, these plastics can degrade and release DINP into the soil. Agricultural runoff from these contaminated soils can then transport the compound into nearby water bodies, contributing to non-point source pollution. The application of sewage sludge as a fertilizer can also introduce phthalates, including DINP, to agricultural lands, as these compounds can be present in the sludge from domestic and industrial wastewater.

Lack of Specific Data on this compound Prevents Full Article Generation

Initial research into the environmental distribution and source apportionment of the chemical compound "this compound" has revealed a significant lack of specific scientific data required to fulfill the requested article on its leaching from manufactured articles and presence in waste disposal. Extensive searches of available scientific literature and environmental databases did not yield detailed research findings or quantifiable data specifically for "this compound."

The majority of published research on phthalates focuses on more commonly manufactured and studied compounds such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisononyl phthalate (DINP). While there is a substantial body of evidence on the leaching of these and other phthalates from consumer products and their detection in landfill leachate, electronic waste, and other waste streams, this information is not directly applicable to "this compound" due to the specific chemical structure and properties of each individual phthalate compound.

Without specific studies on "this compound," it is not possible to generate the thorough, informative, and scientifically accurate content, including the required data tables, as outlined in the user's instructions. Proceeding with information on other phthalates would violate the strict instruction to focus solely on the requested compound.

Therefore, the generation of the article focusing on "3.5.3. Leaching from Manufactured Articles and Waste Disposal" for "this compound" cannot be completed at this time due to the absence of specific and relevant research data.

Environmental Fate and Transformation Processes of Isononyl Octyl Phthalate

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For isononyl octyl phthalate (B1215562), the primary abiotic degradation mechanisms are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of phthalate esters like isononyl octyl phthalate, hydrolysis involves the cleavage of the ester bonds. This process is generally slow under neutral pH conditions but can be accelerated in the presence of acids or bases. researchgate.net

The hydrolysis of this compound is expected to occur in two steps. The first step involves the hydrolysis of one of the ester linkages, resulting in the formation of a monoester, mono-isononyl phthalate or mono-octyl phthalate, and the corresponding alcohol (isononanol or octanol). researchgate.netnih.gov The second step is the hydrolysis of the remaining ester bond in the monoester to yield phthalic acid and another alcohol molecule. researchgate.net

Table 1: Hydrolysis Products of this compound

| Reactant | Intermediate Product | Final Product |

|---|

This table is illustrative and based on the general hydrolysis pathway of phthalate esters.

Studies on related compounds like di-n-octyl phthalate (DNOP) show that hydrolysis rates are generally slow in environmental conditions. researchgate.net The rate of hydrolysis is influenced by factors such as pH and temperature. researchgate.net

Photolysis is the degradation of a chemical compound by light. This process can occur directly, through the absorption of light by the molecule itself, or indirectly, through reactions with photochemically generated reactive species.

In the atmosphere, this compound is expected to be susceptible to degradation by hydroxyl radicals (•OH). These highly reactive radicals are formed through photochemical reactions and play a crucial role in the breakdown of organic pollutants in the troposphere. The reaction with hydroxyl radicals is considered the dominant loss process for phthalate esters in the atmosphere. researchgate.net The rate of this reaction is dependent on the concentration of both the phthalate and the hydroxyl radicals.

In aquatic environments, the photolytic degradation of this compound can be influenced by the presence of dissolved organic matter (DOM), such as humic and fulvic acids. DOM can act as a photosensitizer, absorbing sunlight and transferring the energy to the phthalate molecule, leading to its degradation. Alternatively, excited DOM can generate other reactive species, such as singlet oxygen and hydroxyl radicals, which can then react with and degrade the phthalate. Studies on di-isononyl phthalate (DINP) have shown that photolysis is a significant contributor to its abiotic degradation in aqueous solutions under natural sunlight. nih.gov

Table 2: Abiotic Degradation Half-Lives of a Related Phthalate (DINP)

| Degradation Process | pH | Half-Life (days) | Reference |

|---|---|---|---|

| Photolysis + Hydrolysis | 5 | 32-140 | nih.gov |

Data is for Di-isononyl phthalate (DINP) under natural sunlight irradiation.

Photolytic Transformation

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation is the breakdown of organic substances by microorganisms such as bacteria and fungi. It is considered the most significant process for the removal of phthalate esters from soil and aquatic environments. nih.govmdpi.com

The biodegradation of this compound, similar to other phthalates, is initiated by the enzymatic hydrolysis of the ester bonds by microbial esterases or lipases. d-nb.infonih.gov This initial step results in the formation of monoesters (mono-isononyl phthalate or mono-octyl phthalate) and the corresponding alcohols. researchgate.netnih.gov

Under aerobic conditions , the monoester is further hydrolyzed to phthalic acid. researchgate.netnih.gov The phthalic acid is then typically metabolized through a pathway involving dioxygenase enzymes, which hydroxylate the aromatic ring. This leads to the formation of intermediates like protocatechuic acid, which is subsequently cleaved and enters central metabolic pathways such as the tricarboxylic acid (TCA) cycle. nih.govnih.gov The alcohol side chains are also degraded by the microorganisms.

Under anaerobic conditions , the degradation pathway is different. After the initial hydrolysis to phthalic acid, the aromatic ring is first activated and then undergoes reductive dearomatization before ring cleavage. nih.gov

Several bacterial species have been identified that can degrade related phthalates like di-n-octyl phthalate (DNOP). These include species from the genera Gordonia and Pseudomonas. researchgate.netnih.gov It is likely that a consortium of different microbial species is often involved in the complete mineralization of high molecular weight phthalates in the environment. d-nb.info

Table 3: Microbial Genera Involved in the Degradation of Related Phthalates

| Genus | Phthalate Degraded | Environment | Reference |

|---|---|---|---|

| Gordonia | Di-n-octyl phthalate (DNOP) | Soil, Aqueous solution | nih.govnih.gov |

| Pseudomonas | Di-octyl phthalate (DOP) | Landfill soil | researchgate.net |

This table provides examples of microbial genera capable of degrading structurally similar phthalates.

The efficiency of biodegradation is influenced by several environmental factors, including temperature, pH, oxygen availability, and the presence of other organic matter. nih.gov

Microbial Degradation Pathways in Aerobic and Anaerobic Conditions

Role of Specific Microbial Species (e.g., Bacteria, Micro-algae)

The primary mechanism for the removal of high-molecular-weight phthalates from the environment is microbial biodegradation. cdc.gov A diverse range of microorganisms, particularly bacteria, have demonstrated the ability to utilize these compounds as a source of carbon and energy. While abiotic processes like photolysis and chemical hydrolysis occur, their rates are generally very slow for HMWPEs under typical environmental conditions. d-nb.info

Several bacterial species and consortia have been identified as effective degraders of long-chain phthalates like DOP and DINP. These microorganisms are often isolated from contaminated environments such as soil, activated sludge, and industrial wastewater, where they have adapted to metabolize these pollutants.

Key Bacterial Degraders of High-Molecular-Weight Phthalates:

Gordonia sp.: Various strains of Gordonia have shown a remarkable capability to completely degrade di-n-octyl phthalate. nih.govtandfonline.com

Arthrobacter sp.: This genus is capable of completely degrading DOP. In some cases, it works in consortium with other bacteria, where it metabolizes the intermediate products formed by other species. d-nb.infonih.gov

Rhodococcus sp.: Strains of Rhodococcus have been identified in the degradation of DOP. nih.gov

Bacterial Consortia: Mixed microbial communities often exhibit enhanced degradation capabilities compared to single isolates. A consortium containing genera such as Serratia, Pseudomonas, Achromobacter, and Delftia was found to achieve almost complete biodegradation of DINP. nih.govproquest.com Another halotolerant bacterial consortium, LF, has also been shown to be effective in degrading DOP. tandfonline.com

While much of the research has focused on bacteria, some studies suggest that microalgae and cyanobacteria can also contribute to the degradation of phthalates, although their efficiency with HMWPEs like this compound is less characterized. researchgate.net

Enzymatic Hydrolysis of Diesters to Monoesters and Phthalic Acid

The initial and rate-limiting step in the microbial degradation of phthalate diesters is enzymatic hydrolysis. This process occurs in two sequential steps, catalyzed by hydrolytic enzymes such as esterases and lipases. frontiersin.org

Diester to Monoester: The parent phthalate diester (e.g., this compound) is first hydrolyzed, cleaving one of the ester bonds. This reaction yields a monoester intermediate (e.g., monononyl phthalate or monooctyl phthalate) and the corresponding alcohol (isononanol or octanol). epa.govresearchgate.net

Monoester to Phthalic Acid: The monoester is then further hydrolyzed by another esterase, often referred to as a monoester hydrolase, which cleaves the remaining ester bond. This second step releases phthalic acid and the second alcohol molecule. d-nb.infonih.gov

Metabolite analysis of DINP biodegradation has confirmed the presence of intermediates like monoisononyl phthalate and isononanol, supporting this de-esterification pathway. nih.govproquest.com Similarly, studies on DOP degradation have identified mono-n-octyl phthalate and phthalic acid as key intermediates. nih.gov In addition to de-esterification, some degradation pathways for long-chain phthalates may also involve β-oxidation of the alkyl chains. nih.govproquest.com

Ultimate Mineralization to Carbon Dioxide and Methane (B114726)

Following the initial hydrolysis, the resulting products, phthalic acid and alcohols, are further metabolized by microorganisms. The alcohols, being simple aliphatic chains, are typically readily used as a carbon source by a wide range of bacteria. d-nb.info

The aromatic core, phthalic acid, undergoes ring cleavage, a critical step in the complete breakdown of the molecule. Under aerobic conditions , the phthalic acid ring is hydroxylated by enzymes called dioxygenases to form protocatechuic acid. d-nb.infonih.gov This intermediate is then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, and is ultimately mineralized to carbon dioxide (CO2) and water (H2O). researchgate.net

Under anaerobic conditions , the degradation pathway is different and generally slower. cdc.gov Phthalic acid can be decarboxylated to benzoate, which is then converted to benzoyl-CoA, a central intermediate in the anaerobic degradation of aromatic compounds. d-nb.info In methanogenic environments, such as anaerobic digesters or deep sediments, these intermediates can be completely mineralized to carbon dioxide (CO2) and methane (CH4). oup.com The decomposition of plasticizers like phthalates in sediments has been shown to contribute to emissions of both CO2 and methane. mdpi.comresearchgate.net

Environmental Factors Influencing Biodegradation Rates

Temperature Dependence of Microbial Activity

Temperature is a critical factor that significantly influences the rate of microbial activity and, consequently, the biodegradation of phthalates. Enzymatic reactions are temperature-dependent, with degradation rates generally increasing with temperature up to an optimal point. Beyond this optimum, high temperatures can lead to enzyme denaturation and a sharp decline in microbial activity.

For the biodegradation of high-molecular-weight phthalates like DOP and DINP, the optimal temperature range is typically found to be between 30°C and 35°C. nih.govnih.govtandfonline.comresearchgate.net This range reflects the mesophilic nature of most phthalate-degrading bacteria isolated from soil and water environments. While degradation can occur outside this range, the efficiency is often significantly lower. tandfonline.comnih.gov

| Phthalate | Microorganism/Consortium | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Di-n-octyl phthalate (DOP) | Bacterial Consortium LF | 30 | tandfonline.comresearchgate.net |

| Di-n-octyl phthalate (DOP) | Gordonia sp. Lff | 35 | nih.govresearchgate.net |

| Diisononyl phthalate (DINP) | Saline Soil Bacterial Consortium | 31 | nih.govproquest.com |

| Phthalate Mixture (incl. DnOP) | Gordonia sp. | 30-34 | nih.gov |

Bioavailability of the Freely Dissolved Fraction

The bioavailability of a pollutant—the fraction that is accessible for uptake and transformation by microorganisms—is a major limiting factor in the biodegradation of HMWPEs. This compound, like DINP and DOP, is a hydrophobic compound with very low water solubility. cdc.govtandfonline.com In aquatic and soil environments, it strongly partitions to organic matter, sediments, and soil particles.

Microorganisms primarily degrade substrates that are dissolved in the aqueous phase. Therefore, the slow rate at which particle-sorbed or non-aqueous phase phthalate dissolves into water governs its availability to microbes. This low aqueous solubility and strong sorption tendency mean that the concentration of the freely dissolved fraction is very low, making bioavailability, rather than the intrinsic metabolic capacity of the microorganisms, the rate-limiting step for degradation in the environment. tandfonline.com The monoester metabolite, being more soluble than the parent diester, is expected to be more bioavailable and biodegrade more rapidly. epa.govnih.gov

Influence of Alkyl Chain Length on Degradation Kinetics

The chemical structure of a phthalate ester, particularly the length and branching of its alkyl side chains, has a profound effect on its biodegradability. There is a well-established inverse relationship between the length of the alkyl chain and the rate of biodegradation. researchgate.nettudelft.nl

Phthalates with short alkyl chains (e.g., dimethyl phthalate, diethyl phthalate) are generally degraded relatively quickly. As the alkyl chain length increases, the compound becomes more hydrophobic and sterically hindered, which slows the rate of enzymatic hydrolysis. tudelft.nlnih.gov High-molecular-weight phthalates with long chains, such as this compound (C8 and C9), are among the most resistant to degradation. nih.govepa.govmdpi.com

| Phthalate Type | Example Compounds | Alkyl Chain Length | Relative Biodegradation Rate | Reference |

|---|---|---|---|---|

| Low Molecular Weight | Dimethyl Phthalate (DMP), Diethyl Phthalate (DEP) | C1 - C2 | High | nih.gov |

| Medium Chain | Di-n-butyl Phthalate (DBP) | C4 | Moderate | nih.gov |

| High Molecular Weight | Di-n-octyl Phthalate (DOP), Diisononyl Phthalate (DINP) | C8 - C9 | Low | nih.govmdpi.com |

Studies have shown that some microbial strains capable of degrading short-chain phthalates cannot utilize those with longer chains, like di-n-octyl phthalate. mdpi.com This demonstrates that the length of the alkyl side chain is a critical determinant of the degradation kinetics and the substrate specificity of the degrading microorganisms.

Identification of Environmental Transformation Products

The transformation of this compound in the environment is expected to follow pathways similar to other high molecular weight phthalates, primarily involving initial hydrolysis followed by oxidative processes.

Subsequent oxidative processes acting on the alkyl chains are anticipated. For DNOP, further metabolism leads to a variety of oxidative products. industrialchemicals.gov.au One of the major oxidative metabolites identified for DNOP is mono-(3-carboxypropyl) phthalate (MCPP). nih.govindustrialchemicals.gov.au It is plausible that this compound would undergo similar oxidative transformations, resulting in hydroxylated and carboxylated metabolites. The general pathway for high molecular weight phthalates involves hydroxylation or oxidation of the monoester. researchgate.net

Table 1: Potential Oxidative Transformation Products of this compound (Inferred from Structurally Similar Phthalates)

| Precursor Compound | Initial Transformation Product | Potential Oxidative Metabolites |

| This compound | Mono-isononyl octyl phthalate | Hydroxylated mono-isononyl octyl phthalate, Carboxylated mono-isononyl octyl phthalate |

Note: This table is based on inferred pathways from related phthalate compounds due to a lack of specific data for this compound.

There is a significant lack of information in the scientific literature regarding the formation of conjugation products of this compound with amino acids, glutathione, or carbohydrates in environmental systems. In biological systems, conjugation with molecules like glucuronic acid is a common detoxification pathway for phthalate metabolites. researchgate.net However, the occurrence and significance of such conjugation reactions in the environment (e.g., in soil or water) are not well-documented for this compound or other long-chain phthalates.

Persistence and Half-Life Determination in Various Environmental Compartments

The persistence of this compound in the environment is expected to be influenced by its chemical structure, particularly the long, branched alkyl chains, and the specific conditions of the environmental compartment. Generally, longer-chain phthalates are more resistant to degradation than their shorter-chain counterparts. d-nb.info

Specific half-life data for this compound in soil, water, and sediment are not available in the reviewed literature. However, data for related long-chain phthalates can provide an estimate of its environmental persistence.

Water: In aquatic environments, the degradation of phthalates is influenced by factors such as temperature, pH, and microbial activity. mdpi.com Abiotic processes like photolysis and hydrolysis can contribute to degradation, but biodegradation is often the primary mechanism. d-nb.infonih.gov For di-n-octyl phthalate (DNOP), estimated aerobic biodegradation half-lives in surface water range from 1 to 4 weeks. publications.gc.ca The abiotic degradation of di-isononyl phthalate (DINP) under sunlight irradiation has been observed with a half-life ranging from 32 to 140 days. nih.gov Given its structure, this compound is likely to exhibit similar persistence in aquatic systems.

Soil: In soil, phthalates are subject to microbial degradation. The rate of degradation is influenced by soil type, organic matter content, temperature, and the presence of adapted microbial populations. nih.gov For DNOP, the biodegradation half-life in soil has been estimated to be between 1 and 4 weeks under aerobic conditions. publications.gc.ca In a study using a specific bacterial strain, the half-life of DNOP in an aqueous solution was found to be between 0.58 and 0.83 days. nih.gov

Sediment: Phthalates, particularly those with high molecular weight, have a tendency to partition to sediment due to their hydrophobicity. frontiersin.org Sediments can act as a long-term sink for these compounds. Information on the half-life of this compound in sediment is not available. For other persistent organic pollutants, half-lives in sediment can be significantly longer than in water or soil, potentially extending to years.

Table 2: Estimated Environmental Half-Life of Structurally Similar Phthalates

| Compound | Environmental Compartment | Estimated Half-Life | Reference |

| Di-n-octyl phthalate (DNOP) | Surface Water (aerobic biodegradation) | 1 - 4 weeks | publications.gc.ca |

| Di-n-octyl phthalate (DNOP) | Soil (aerobic biodegradation) | 1 - 4 weeks | publications.gc.ca |

| Di-isononyl phthalate (DINP) | Water (abiotic degradation) | 32 - 140 days | nih.gov |

Note: This data is for structurally similar compounds and should be considered as an approximation for the persistence of this compound.

Bioaccumulation and Environmental Transport Dynamics of Isononyl Octyl Phthalate

Bioconcentration Potential in Aquatic Organisms

High molecular weight (HMW) phthalates, such as di-n-octyl phthalate (B1215562) (DnOP) and diisononyl phthalate (DINP), are characterized by their high hydrophobicity and low water solubility. cpsc.gov These properties influence their tendency to partition from the water column into the tissues of aquatic organisms, a process known as bioconcentration. However, despite their high lipophilicity, which would typically suggest a high potential for bioconcentration, HMW phthalates generally exhibit lower-than-expected bioconcentration factors (BCFs) in aquatic life. researchgate.net This is largely attributed to their low bioavailability in water and the capacity of many aquatic organisms to metabolize these compounds. sfu.caregulations.gov

Algae and microorganisms represent the base of many aquatic food webs and play a crucial role in the initial uptake of contaminants from the water. Studies have shown that algae can accumulate HMW phthalates. For example, bioaccumulation factors as high as 28,500 have been reported for di-n-octyl phthalate in the alga Oedogonium cardiacum. nih.gov The presence of various phthalates, including DnOP, DEHP, and DINP, has been detected in multiple species of brown, red, and green algae. mdpi.com This uptake can occur through surface adsorption and partitioning into the lipid-rich components of the cells.

The accumulation of HMW phthalates has been observed in various aquatic invertebrates and fish. However, the bioconcentration factors (BCFs) are often variable and lower than predicted by their lipophilicity alone. researchgate.net For instance, BCFs for HMW phthalates like DEHP are generally below the bioaccumulation criterion of 5000. sfu.ca

Invertebrates, particularly benthic (sediment-dwelling) organisms, can be exposed to phthalates that have partitioned from the water column into the sediment. BCFs for HMW phthalates have been observed to be greater in benthic organisms compared to fish, a difference often attributed to inter-species variations in metabolic capability. researchgate.netsfu.ca

In fish, the uptake of HMW phthalates occurs, but it is often counteracted by metabolic processes. nih.gov Fish can metabolize these compounds, converting them into more water-soluble forms that can be more easily excreted. cpsc.govepa.gov This metabolic transformation is a key factor in limiting the net accumulation of HMW phthalates in fish tissues. sfu.ca Studies on DEHP, a compound structurally similar to DnOP, show accumulation in various tissues, with the highest concentrations sometimes found in the brain, followed by the liver, gut, and muscle. nih.gov

Table 1: Experimentally Determined Log Kow and Bioconcentration Factors (BCF) for Selected Phthalates

Environmental Transport Pathways

The movement of isononyl octyl phthalate through the environment is governed by its physical and chemical properties, as well as its interactions with various environmental media.

Migration from Plastic Products into Environmental Media

Phthalates are not chemically bound to the polymer matrix in plastics and can therefore leach or migrate into the surrounding environment. researchgate.net This migration is a significant pathway for their entry into air, water, and soil. The rate of migration depends on several factors, including the type of plastic, the concentration of the phthalate, temperature, and the nature of the contacting medium (e.g., water, oil, or air). nih.gov

Studies have shown that phthalates can migrate from plastic products into various solutions. For example, significant levels of phthalates have been measured leaching from plastic toys and food containers into water and other liquid simulants. nih.gov The migration of plasticizers from PVC films into the air has also been documented, with diffusion coefficients indicating the rate of this process. researchgate.net Higher temperatures generally increase the rate of migration. nih.govd-nb.info Given its high molecular weight, this compound would be expected to migrate more slowly than lower molecular weight phthalates.

Sorption to Organic Matter in Sediments and Soils

Once released into the environment, this compound is expected to partition to soils and sediments due to its hydrophobic nature. cdc.gov The sorption of phthalates to soil and sediment particles is a key process influencing their transport and bioavailability. This sorption is primarily driven by interactions with the organic matter content of the soil or sediment. nih.govresearchgate.net

The soil organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to sorb to organic carbon. For di-n-octylphthalate, the estimated Koc is high (around 19,000), indicating strong adsorption to organic matter. cdc.gov This strong sorption limits its mobility in the environment. cdc.gov The process is influenced by both hydrophobic partitioning and hydrogen bonding interactions. nih.gov The nature of the organic matter also plays a role; for instance, more condensed organic matter may have reduced availability for sorption. nih.gov

The following table illustrates the sorption behavior of a related high molecular weight phthalate, DEHP, in different soil types.

| Soil Type | Organic Matter Content (%) | Distribution Coefficient (Kd) (L/kg) |

| Leptosol | Low | 1.8 x 10^4 |

| Phaeozem | Medium | - |

| Vertisol | High | 4.2 x 10^4 |

| (Data adapted from studies on DEHP) nih.gov |

Mobility in Soil and Potential for Groundwater Contamination

The strong sorption of high molecular weight phthalates like this compound to soil organic matter significantly reduces their mobility and potential to leach into groundwater. cdc.gov Biodegradation is another important process that can limit their transport. cdc.gov Several bacterial species, such as Gordonia sp., have been shown to degrade di-n-octyl phthalate in soil. researchgate.netnih.gov

However, under certain conditions, transport to groundwater can still occur. For example, the presence of colloids or dissolved organic matter can facilitate the transport of hydrophobic compounds like phthalates through the soil profile. nih.gov Despite strong sorption in batch experiments, column experiments have suggested that DEHP may migrate through soil via colloids. nih.govresearchgate.net The risk of groundwater contamination is also dependent on the soil type, with soils lower in organic matter, such as Leptosols, posing a higher risk. nih.gov

Advanced Analytical Methodologies for Isononyl Octyl Phthalate and Metabolites

Sample Preparation Techniques for Diverse Environmental Matrices

Solvent-Based Extraction Methods

Solvent-based extraction techniques are foundational in analytical chemistry, relying on the principle of partitioning the analyte between the sample matrix and a liquid solvent. The choice of solvent is paramount and is based on the analyte's solubility, polarity, and the goal of selectively extracting the compound of interest while leaving matrix components behind.

Liquid-Liquid Extraction (LLE) is a conventional method for extracting analytes from aqueous samples. researchgate.netmdpi.com The process involves the intimate mixing of the liquid sample with an immiscible organic solvent. d-nb.info Due to its chemical properties, isononyl octyl phthalate (B1215562) preferentially partitions from the aqueous phase into the organic solvent. After partitioning, the two liquid phases are separated. The organic phase, now containing the analyte, is collected, often dried to remove residual water, and then concentrated before analysis. d-nb.info Hexane is a commonly used solvent in LLE for phthalate analysis, demonstrating good recovery rates. d-nb.infomdpi.com This technique has been applied to a variety of matrices, including bottled water, beverages, and other liquid food products, to assess phthalate contamination. nih.gov

Table 1: Application of LLE for Phthalate Extraction

| Matrix | Extraction Solvent | Key Findings | Reference |

| Coffee Brew | Hexane | Good analytical results with recoveries >83.5%. d-nb.info | d-nb.info |

| PVC Toys in UBM Solution | n-Hexane | 1 mL of n-hexane was found to be sufficient for effective extraction. mdpi.com | mdpi.com |

| Water Samples | Not specified | LLE is a frequently used sample preparation method for phthalate determination. researchgate.net | researchgate.net |

Solid-Liquid Extraction is employed for isolating analytes from solid environmental matrices like soil, sediment, and sludge. The fundamental principle involves bringing a solvent into contact with the solid sample to dissolve the target analytes. A classic and robust method for this purpose is Soxhlet extraction. acgpubs.org This technique involves the continuous washing of the solid sample with a distilled solvent, which ensures a thorough extraction. Although effective, Soxhlet extraction can be time-consuming and require large volumes of solvent. acgpubs.org Another approach involves dissolving the sample matrix (for instance, a polymer) in a solvent like tetrahydrofuran, followed by the addition of a second solvent (an anti-solvent like hexane) to precipitate the bulk matrix, leaving the phthalates in the solution for analysis. mdpi.comgcms.cz

Ultrasound-Assisted Extraction (UAE), also known as sonication, utilizes high-frequency sound waves to enhance the extraction process from solid and semi-solid samples. capes.gov.br The ultrasonic waves create cavitation bubbles in the solvent; the formation and collapse of these bubbles generate localized high pressure and temperature, disrupting the sample matrix and accelerating the diffusion of the solvent into the matrix. capes.gov.br This results in improved extraction efficiency and significantly shorter extraction times compared to traditional methods like Soxhlet. acgpubs.orgresearchgate.net UAE is considered a simpler and faster method, requiring less solvent. acgpubs.orgresearchgate.net It has been successfully applied to extract phthalates from diverse matrices, including plastics, soil, and fish tissues. mdpi.comacgpubs.org

Table 2: Comparison of UAE with Other Methods for Phthalate Extraction from Plastics

| Method | Sample Size | Key Advantages of UAE | Recovery Rate (UAE) | Reference |

| Ultrasonic Extraction (UAE) | 0.1 g | Simpler, less solvent, less time-consuming. acgpubs.orgresearchgate.net | >80% for spiked PVC samples. acgpubs.orgresearchgate.net | acgpubs.orgresearchgate.net |

| Dissolution Method | 0.1 g | UAE showed better and more consistent recoveries. acgpubs.orgresearchgate.net | - | acgpubs.orgresearchgate.net |

| Soxhlet Extraction | 1 g | UAE is faster and uses less solvent. acgpubs.org | - | acgpubs.org |

Accelerated Solvent Extraction (ASE) is a more advanced form of solid-liquid extraction that employs elevated temperatures (typically 40–200 °C) and pressures (1500–2000 psi) to increase the efficiency and speed of the extraction process. thermofisher.com These conditions maintain the solvent in its liquid state above its normal boiling point, which enhances its extraction capabilities by increasing solubility and decreasing solvent viscosity, allowing for better penetration into the sample matrix. thermofisher.com ASE is an automated technique known for its high analyte recovery, reduced solvent consumption, and shorter extraction times compared to conventional methods. researchgate.net It has been effectively used for the determination of phthalates in solid environmental samples such as soil and sediment. researchgate.netnih.gov

Table 3: Operational Parameters for ASE of Phthalates from Sediment

| Extraction Solvent | Temperature | Pressure | Key Findings | Reference |

| Dichloromethane:Hexane | 80 °C | Not specified | ASE efficiency was generally better than Soxhlet; average recoveries were 81.2% to 128.5%. researchgate.net | researchgate.net |

| Dichloromethane:Acetone (B3395972) (1:1, v/v) | 100 °C | 103.4 MPa (1500 psi) | Method is fast, sensitive, and exact; recoveries ranged from 50.5% to 107.9%. nih.gov | nih.gov |

| Dichloromethane | 120 °C | Not specified | Optimal parameters determined for mine tailings; recoveries ranged from 71% to 115%. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Solid-Phase Extraction (SPE) Approaches

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for purifying and concentrating analytes from liquid samples, particularly water. oup.commdpi.com The method involves passing the liquid sample through a cartridge or disk containing a solid adsorbent material (the stationary phase). mdpi.com Target analytes, like isononyl octyl phthalate, are retained on the sorbent material based on their physicochemical affinity, while the bulk of the sample matrix passes through. mdpi.com Afterward, interfering compounds can be washed away with a specific solvent, and the desired analytes are then eluted from the sorbent using a small volume of a different solvent. oup.com

SPE offers several advantages, including high recovery rates, reduced solvent consumption compared to LLE, and the ability to be automated, which increases sample throughput. thermofisher.comoup.comthermofisher.com Various types of sorbents are available, with C18 (a reverse-phase silica) and polymeric sorbents like polystyrene and hydrophilic-lipophilic balance (HLB) materials being common choices for phthalate extraction. researchgate.netmdpi.comdergipark.org.tr The selection of the sorbent is critical for achieving optimal retention and subsequent recovery of the target compounds. mdpi.com SPE has been successfully applied to extract phthalates and their metabolites from drinking water, human serum, and pharmaceutical preparations. oup.comthermofisher.comdergipark.org.tr

Table 4: Application of SPE for Phthalate and Metabolite Extraction

| Matrix | SPE Sorbent | Elution Solvent | Key Findings | Reference |

| Human Serum | Oasis HLB | Acetonitrile (B52724) | Automated SPE produced cleaner extracts and higher recoveries (80-99%) than manual methods. oup.com | oup.com |

| Water | Polystyrene | Not specified | Method validated for BBP and DEHP with recoveries of 99–104%. researchgate.net | researchgate.net |

| Bottled Water | Sep-Pak C18 | Not specified | C18 cartridges showed the best extraction performance for phthalates among those tested. mdpi.com | mdpi.com |

| Pharmaceutical Preparations | HLB Cartridges | Not specified | Optimized method achieved recoveries >80% for several phthalates. dergipark.org.tr | dergipark.org.tr |

Dispersive Solid Phase Extraction (dSPE)

Dispersive solid-phase extraction (dSPE) is a sample cleanup technique that has gained popularity, particularly as a key step in the QuEChERS methodology. In dSPE, the sample extract is mixed with a small amount of sorbent material in a centrifuge tube. The sorbent is chosen to retain matrix interferences while leaving the target analytes, such as phthalates, in the solvent. After vortexing and centrifugation, an aliquot of the cleaned extract is taken for analysis. This method is fast, simple, and requires minimal solvent. irantypist.com

For phthalate analysis, various sorbents can be employed depending on the sample matrix. A study on the determination of phthalates in plastic-bottled beverages developed a magnetic dummy molecularly imprinted dispersive solid-phase extraction (MAG-MIM-dSPE) method. nih.gov This technique used magnetic microspheres with specific recognition sites for phthalates, using diisononyl phthalate as a template mimic, allowing for selective extraction from complex beverage samples. nih.gov The combination of magnetic separation, molecular imprinting selectivity, and the high efficiency of dSPE provides a powerful tool for screening phthalates. nih.gov

Table 1: Example of a Magnetic Dummy Molecularly Imprinted dSPE Method for Phthalates

| Parameter | Condition |

|---|---|

| Target Analytes | Five phthalates, including mimics of this compound |

| Sample Matrix | Plastic bottled beverages |

| Sorbent | Magnetic dummy molecularly imprinted microspheres (MAG-MIM) |

| Analytical Technique | Gas Chromatography with Flame Ionization Detection (GC-FID) |

| Linearity Range | 0.0040–0.40 µg/mL |

| Recoveries | 89.5–101.3% |

| Limits of Detection (LODs) | 0.53–1.2 µg/L |

Data sourced from a study on selective screening of phthalates in beverages. nih.gov

Solid-Phase Microextraction (SPME) (Direct Immersion, Headspace)

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. mdpi.com It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (direct immersion, DI-SPME) or the vapor above the sample (headspace, HS-SPME), and analytes partition from the matrix onto the fiber coating. The fiber is then transferred to the injection port of a chromatograph for thermal desorption and analysis. researchgate.net

The choice of fiber coating is critical for efficient extraction. For phthalate esters in water, various fibers have been evaluated. A 70-µm Carbowax-divinylbenzene fiber was found to be particularly suitable for a range of phthalates, including di-n-octyl phthalate. nih.gov Another study selected a 65-µm polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber for determining phthalates in river water. nih.gov SPME is valued for its simplicity, sensitivity, and minimal solvent usage, making it a green analytical technique. mdpi.com Electro-enhanced SPME (EE-SPME) has also been developed, where an applied potential facilitates the transport of analytes to the fiber, enhancing extraction efficiency. dphen1.com

Table 2: Comparison of SPME Fibers for Phthalate Analysis in Water

| Fiber Type | Target Analytes | Application | Key Findings |

|---|---|---|---|

| 70-µm Carbowax-divinylbenzene (CW-DVB) | Seven phthalate esters, including di-n-octyl phthalate | Water Samples | High extraction efficiency and repeatability. Linearity controlled between 0.02 and 10 µg/L. nih.gov |

| 65-µm Polydimethylsiloxane-divinylbenzene (PDMS-DVB) | Six phthalate esters | River and Port Water | Good performance with detection limits between 3 and 30 ng/L. nih.gov |

Matrix Solid-Phase Dispersion (MSPD) and Micro-MSPD

Matrix solid-phase dispersion (MSPD) is a sample preparation process that accomplishes simultaneous sample disruption and extraction. nih.gov In MSPD, a solid or semi-solid sample is blended with a solid support (sorbent), typically a bonded-phase silica (B1680970), in a mortar with a pestle. agriculturejournals.cz This process disrupts the sample architecture and disperses it over the surface of the sorbent. The resulting mixture is then packed into a column, and analytes can be selectively eluted using various solvents. nih.govagriculturejournals.cz

MSPD is particularly advantageous for complex matrices like animal tissues, fruits, and other foods. nih.gov The technique has been miniaturized (micro-MSPD) to reduce sample size and solvent consumption, aligning with the principles of green chemistry. mdpi.com A recent study developed an MSPD method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of phthalates and bisphenols in raw mussel extracts. nih.gov The method was optimized for the sample-to-sorbent ratio and elution solvents, achieving good recoveries (75-113%) and low limits of detection (0.048-0.36 µg/kg). nih.gov

Table 3: Optimized MSPD Method for Phthalates in Mussels

| Parameter | Details |

|---|---|

| Sample Matrix | Raw Mussel Extract |

| Target Analytes | 7 phthalates and 8 bisphenols |

| Key Optimization Steps | Ratio of sample to sorbent; type and quantity of eluents |

| Analytical Technique | LC-MS/MS |

| Recoveries | 75% - 113% |

| Limits of Quantification (LOQs) | 0.16 - 1.28 µg/kg |

| Repeatability (RSD%) | 1.30% - 8.41% |

Data sourced from a study on micropollutants in food samples. nih.gov

Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodologies

The QuEChERS method has become a widely used sample preparation technique, especially in pesticide residue analysis, and its application has expanded to other analytes like phthalates. researchgate.net It typically involves a two-step process: an initial extraction and partitioning step using acetonitrile and salts, followed by a cleanup step using dSPE. nih.gov

Several studies have adapted the QuEChERS approach for the analysis of phthalates and their metabolites in challenging matrices. A novel QuEChERS method was developed to determine eight phthalate metabolites in human milk, a complex, high-lipid matrix. nih.gov The process was optimized by comparing different QuEChERS salt formulations and adding a further purification step to remove lipids. researchgate.netnih.gov Another application combined QuEChERS with ionic-liquid-based dispersive liquid-liquid microextraction for the analysis of phthalates in edible oils. nih.gov The versatility and efficiency of the QuEChERS method make it suitable for high-throughput screening of phthalates in diverse samples. rsc.org

Table 4: Performance of a QuEChERS-based Method for Phthalates in Edible Oil

| Parameter | Result |

|---|---|

| Sample Matrix | Edible Oils |

| Cleanup Sorbent | Primary Secondary Amine (PSA) |

| Preconcentration | Ionic-liquid-based dispersive liquid-liquid microextraction |

| Analytical Technique | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) |

| Detection Limits | 6 - 9 ng/g |

| Repeatability (RSD%) | 1.0 - 9.4% |

| Recovery | 84% - 106% |

Data sourced from a study on the analysis of phthalic acid esters in edible oils. nih.gov

Strategies for Minimizing Contamination During Sample Preparation

A major challenge in phthalate analysis is their ubiquitous presence in the laboratory environment, which can lead to sample contamination and artificially high results. cdc.gov Phthalates are found in many common laboratory materials, including plastics, solvents, and glassware. cdc.govthermofisher.com Therefore, rigorous contamination control measures are essential.

Key strategies include:

Avoidance of Plastic: All contact with plastic materials (e.g., pipette tips, containers, tubing) should be minimized or completely avoided. Glass analytical syringes, glass pipettes, and glass containers should be used instead. thermofisher.com

Glassware Cleaning: Glassware must be scrupulously cleaned. This often involves rinsing with water, followed by high-purity solvents like acetone and hexane, and sometimes baking at high temperatures to remove any organic residues. cdc.govthermofisher.com

High-Purity Reagents: Using high-purity, pesticide-grade solvents and reagents is crucial. Each new lot of reagents should be checked for phthalate contamination by running laboratory reagent blanks. cdc.govepa.gov

Laboratory Environment: Contamination can also occur from the laboratory air. europa.eu Minimizing the use of PVC-containing materials in the lab's infrastructure can help reduce background levels. europa.eu

Procedural Blanks: Running procedural blanks (reagent blanks) alongside every batch of samples is critical to monitor for and subtract background contamination. cdc.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate the target analytes from any remaining matrix components before detection.

Gas Chromatography (GC)

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the most common and powerful technique for the determination of phthalate esters. gcms.cz It offers high separation efficiency, sensitivity, and the ability to provide structural information for compound identification. gcms.czrestek.com

The choice of the GC capillary column (stationary phase) is critical for achieving good separation, especially since many phthalates have similar structures and can produce a common fragment ion (m/z 149) in MS, making co-eluting compounds difficult to distinguish. gcms.cz Commonly used columns for phthalate analysis include low- to mid-polarity phases like those with 5% phenyl-methylpolysiloxane (e.g., Rxi-5ms) or more specialized phases like Rtx-440 and Rxi-XLB, which have shown excellent resolution for complex phthalate mixtures. gcms.czrestek.com

The analysis of this compound, often found as the technical mixture diisononyl phthalate (DINP), presents a specific challenge as it consists of numerous isomers. nih.govgcms.cz This results in a broad, unresolved "hump" or multiple chromatographic peaks rather than a single sharp peak. nih.govgcms.cz GC-MS methods must be able to separate this isomeric cluster from other phthalates. The use of extracted ion chromatograms (EIC) can help in the separation and quantification of DINP within specific time ranges. nih.gov

Table 5: Typical GC-MS Conditions for this compound (as DINP) Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled with Mass Spectrometer (GC-MS) |

| Column Example | DB-5MS (30 m × 0.25 mm × 0.25 µm) or similar oregonstate.edunih.gov |

| Injection Mode | Splitless nih.gov |

| Injector Temperature | 250-320 °C thermofisher.comepa.gov |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) nih.gov |

| Oven Program | Initial temp 100 °C, ramp to 280-310 °C nih.gov |

| Detector | Mass Spectrometer |

| MS Mode | Scan and/or Selected Ion Monitoring (SIM) gcms.czoregonstate.edu |

| DINP Retention Time | Appears as a cluster of peaks, e.g., between 8.05-12.10 min in one study nih.gov |

Conditions are illustrative and may vary between specific methods and instruments.

Capillary Column Selection (e.g., DB-5ms Ultra Inert)

The choice of a capillary column's stationary phase is the most critical factor in developing a robust GC method, as it governs the separation selectivity. sigmaaldrich.com For phthalate analysis, columns with a (5%-phenyl)-methylpolysiloxane stationary phase are among the most commonly used. restek.comfujifilm.com

The Agilent J&W DB-5ms Ultra Inert column is a prime example of a suitable column for this application. elementlabsolutions.comchromtech.com This type of column is characterized by its nonpolar nature, low bleed, and exceptional inertness. chromtech.comnews-medical.net These features are crucial for analyzing challenging, active analytes, as they ensure excellent signal-to-noise ratios, symmetric peak shapes, and minimal compound degradation or adsorption during analysis. elementlabsolutions.comnews-medical.netbgb-info.com The "ms" designation indicates the column is tested for low bleed, making it ideal for sensitive GC-MS applications. chromtech.com

While 5-type columns are popular, other stationary phases can also provide excellent resolution for complex phthalate mixtures. A comparative analysis shows that columns like the Rtx-440 and Rxi-XLB can also offer superior separation and faster analysis times for a wide range of phthalates. restek.comgcms.cz

Table 1: Comparison of Common GC Capillary Columns for Phthalate Analysis

| Stationary Phase Type | Key Characteristics | Recommended Use For Phthalates |

|---|---|---|

| 5-type (e.g., DB-5ms) | Low-polarity; (5%-Phenyl)-methylpolysiloxane | General purpose, excellent for GC-MS, most commonly employed. restek.comgcms.cz |

| XLB-type (e.g., Rxi-XLB) | Low-polarity proprietary phase | Recommended for fast analysis and high resolution of complex mixtures. restek.comgcms.cz |

| 440-type (e.g., Rtx-440) | Mid-polarity proprietary phase | Recommended for best resolution of complex phthalate mixtures. restek.comgcms.cz |

| 35-type (e.g., Rxi-35Sil MS) | Mid-polarity; (35%-Phenyl)-methylpolysiloxane | Offers different selectivity, can be used in dual-column setups for confirmation. restek.com |

The physical dimensions of the column—length, internal diameter (I.D.), and film thickness—also play a significant role. For analytes with high boiling points, such as this compound, thinner film columns are generally preferred to allow elution at lower temperatures with shorter retention times. sigmaaldrich.comsigmaaldrich.com A 0.25 mm I.D. is the most popular choice, offering a good compromise between efficiency and sample capacity. sigmaaldrich.com

Optimized Temperature Programming for Separation

Temperature programming is essential for analyzing samples containing compounds with a wide range of boiling points, as is common in phthalate analysis. chromatographyonline.com An optimized temperature program ensures that all analytes are eluted with sharp, symmetrical peaks, which enhances both resolution and sensitivity. chromatographyonline.com

The development of a temperature program typically follows a structured approach:

Initial Scouting Gradient: A preliminary run is often performed with a generic program, such as a starting temperature of 40°C followed by a ramp of 10°C/min, to assess the sample's complexity and volatility range. chromatographyonline.com

Initial Temperature and Hold Time: For splitless injections, which are common for trace analysis, the initial oven temperature should be set 10–20°C below the boiling point of the sample solvent. elementlabsolutions.comchromatographyonline.com An initial hold time is necessary to allow for analyte focusing at the head of the column. chromatographyonline.com For split injections, initial holds are generally avoided unless needed to improve the resolution of very volatile compounds. elementlabsolutions.com

Temperature Ramp Rate: The ramp rate significantly affects the separation of analytes that elute during the temperature increase. chromatographyonline.com An optimal ramp rate can be approximated as 10°C per column hold-up time (t₀). elementlabsolutions.com Faster ramps shorten analysis time but may decrease resolution, while slower ramps improve separation at the cost of longer run times and broader peaks. nih.gov

Final Temperature and Hold Time: The final temperature should be high enough to ensure all compounds of interest, as well as any heavier matrix components, are eluted from the column. chromatographyonline.com This is often followed by a hold period to "bake out" the column before the next injection. chromatographyonline.com

A multi-ramp program is often employed for complex mixtures like phthalates to achieve optimal separation across the entire chromatogram. epa.gov

Table 2: Example GC Oven Temperature Program for Phthalate Esters

| Step | Parameter | Setting | Purpose |

|---|---|---|---|

| 1 | Initial Temperature | 150°C | Elution of more volatile compounds. |

| 2 | Initial Hold | 0.5 min | Analyte focusing. |

| 3 | Ramp 1 | 5°C/min to 220°C | Separation of early to mid-eluting phthalates. |

| 4 | Ramp 2 | 3°C/min to 275°C | Separation of later-eluting, higher molecular weight phthalates. |

| 5 | Final Temperature | 275°C | Elution of the heaviest compounds. |

| 6 | Final Hold | 13 min | Ensure complete elution and column bake-out. |

Based on conditions from U.S. EPA Method 8061A. epa.gov

Liquid Chromatography (LC)

Liquid chromatography is a powerful alternative to GC, particularly for the analysis of phthalate metabolites, which are often more polar and thermally labile. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC, typically in a reversed-phase mode, is widely used for the determination of parent phthalates. thermofisher.comgovst.edu This technique separates compounds based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. mdpi.com

A common setup involves a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile or methanol (B129727). nih.govnih.govoup.com Detection is often achieved using a photodiode array (PDA) or a standard UV detector, with a wavelength around 225-230 nm being typical. govst.eduoup.com

Table 3: Typical HPLC Parameters for Phthalate Analysis

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 40°C nih.gov |

| Detection | UV at 275 nm nih.gov or PDA at 226 nm nih.gov |

| Injection Volume | 10 µL nih.gov |

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, resulting in dramatically improved performance. researchgate.net

Compared to HPLC, UPLC offers several key advantages for the analysis of phthalates and their metabolites:

Increased Speed: Analysis times can be reduced significantly, often by a factor of five or more. researchgate.net

Enhanced Resolution: The higher efficiency leads to sharper peaks and better separation of closely eluting compounds. researchgate.net

Greater Sensitivity: Narrower peaks result in greater peak height, which can improve detection limits by up to seven-fold for some analytes. researchgate.net

Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant decrease in solvent usage, making it a more environmentally friendly and cost-effective technique. researchgate.net

Due to its high sensitivity and speed, UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for the definitive analysis of phthalate metabolites in complex biological matrices like urine. rsc.orgnih.gov

Thin Layer Chromatography (TLC) as a Screening Tool

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that can be employed for screening samples for the presence of plasticizers. analyticaltoxicology.com While less powerful than GC or LC in terms of resolution and sensitivity, its ability to analyze multiple samples simultaneously makes it an effective preliminary tool. analyticaltoxicology.com

In High-Performance TLC (HPTLC), samples are spotted onto plates coated with a stationary phase, typically silica gel. researchgate.net The plate is then placed in a chamber with a suitable mobile phase, which moves up the plate via capillary action, separating the components of the sample. For phthalates, detection can be achieved by viewing the plate under a UV lamp or by spraying with a visualizing agent. researchgate.net For quantitative analysis, the plate can be dipped in a solution like primuline, and the resulting zones can be measured with a densitometer. researchgate.net HPTLC methods have shown detection limits in the range of 10-20 ng per zone for many plasticizers. researchgate.net

Spectrometric Detection and Identification Methods

Mass Spectrometry (MS) is the definitive tool for the identification and quantification of this compound and its metabolites, providing structural information that other detectors cannot. It is most commonly coupled with GC or LC systems. nih.govsemanticscholar.org

When using GC-MS with electron ionization (EI), phthalates exhibit characteristic fragmentation patterns. However, a significant challenge is that many phthalates produce a common, dominant fragment ion at a mass-to-charge ratio (m/z) of 149. restek.comgcms.cz This can make it difficult to distinguish between co-eluting phthalates based on mass spectra alone. gcms.cz Therefore, chromatographic separation is paramount.

For isomeric mixtures such as di-isononyl phthalate (DINP), which is structurally similar to this compound, identification relies on monitoring unique, though often low-abundance, quantitation ions. gcms.cz For example, the extracted ion chromatogram for m/z 293 is often used to identify and quantify DINP. gcms.cz Full scan mass spectra are also valuable for confirming the identity of specific isomers. gcms.cz In cases where EI spectra are ambiguous, softer ionization techniques like Solvent Mediated Chemical Ionization (SMCI) can be used to confirm the molecular weight of the parent compound. shimadzu.co.kr

For metabolite analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. rsc.orgnih.gov This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each metabolite, allowing for reliable quantification even in highly complex biological samples. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for the identification and quantification of this compound and its metabolites due to its high sensitivity and specificity. Various MS techniques are employed, often coupled with chromatographic separation methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govrestek.com

Single quadrupole mass spectrometry is a robust technique for the routine analysis of this compound. nih.gov However, for complex matrices where interferences are common, tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity. uq.edu.au In MS/MS, a precursor ion corresponding to the target analyte is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. uq.edu.au This process, often referred to as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and improves the limit of detection. uq.edu.au Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is a commonly used method for the analysis of phthalate metabolites in biological samples like urine. uq.edu.au

Table 1: Comparison of Single Quadrupole MS and Tandem MS (MS/MS)

| Feature | Single Quadrupole MS | Tandem MS (MS/MS) |

|---|---|---|

| Principle | A single mass analyzer filters ions based on their mass-to-charge ratio. | Two mass analyzers are used in sequence for precursor ion selection, fragmentation, and product ion detection. |

| Selectivity | Moderate | High |

| Sensitivity | Good | Excellent |

| Application | Routine quantitative analysis. | Trace-level quantification in complex matrices, structural confirmation. |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its metabolites. nih.gov This capability is particularly valuable for identifying unknown metabolites and distinguishing between isobaric interferences, which have the same nominal mass but different elemental formulas. nih.gov Techniques like quadrupole-time of flight (Q-TOF) and Orbitrap-based mass spectrometry are frequently used for HRMS analysis. nih.govthermofisher.cn HRMS, when coupled with liquid chromatography, has been successfully used to identify previously unreported metabolites of di-isononyl phthalate (DINP) in liver enzyme incubation studies. longdom.org The high mass accuracy (typically <5 ppm deviation) of HRMS allows for confident identification of compounds in complex samples. nih.gov

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that enhances sensitivity by monitoring only a few specific ions corresponding to the analyte of interest, rather than scanning the entire mass spectrum. wikipedia.orgresearcher.life This targeted approach allows for longer dwell times on the selected ions, resulting in improved signal-to-noise ratios and lower detection limits. mdpi.com GC-MS operating in SIM mode is a widely used technique for the quantitative analysis of phthalates, including this compound, in various samples. gcms.cztaylorandfrancis.com For phthalates, a common fragment ion at m/z 149, corresponding to the phthalic anhydride (B1165640) ion, is often monitored. taylorandfrancis.comchromatographyonline.com However, because this ion is common to many phthalates, chromatographic separation is crucial for accurate quantification. restek.com

Compound-specific stable isotope analysis (CSIA) is a powerful tool for elucidating the degradation and metabolic pathways of organic compounds, including phthalates. nih.govresearchgate.net This technique measures the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) in a compound. During chemical reactions, molecules containing heavier isotopes tend to react more slowly, leading to a change in the isotopic ratio of the remaining reactant, a phenomenon known as isotope fractionation. nih.gov By analyzing the isotopic fractionation patterns, it is possible to gain insights into the reaction mechanisms. For instance, distinct carbon and hydrogen isotope fractionation has been observed for the degradation of phthalate esters by different radical species, allowing for the differentiation of reaction pathways. researchgate.netufz.de

Ultraviolet-Visible (UV-Vis) Detection (e.g., HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection is a common and cost-effective method for the analysis of phthalates. researchgate.netgovst.edu Phthalates exhibit UV absorbance due to the presence of the benzene (B151609) ring in their structure, typically with maximum absorbance around 230 nm. govst.eduthermofisher.com This method is suitable for quantifying phthalates in samples where high sensitivity is not the primary requirement. researchgate.net The separation of different phthalates is achieved on a reversed-phase column, such as a C18 column, with a mobile phase typically consisting of a mixture of acetonitrile or methanol and water. researchgate.netsielc.com While HPLC-UV is a robust technique, its sensitivity and selectivity are generally lower than that of mass spectrometric methods, and it may be susceptible to interferences from co-eluting compounds that also absorb UV light. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its metabolites. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. rsc.org This information allows for the precise determination of the molecular structure, including the position of functional groups and the stereochemistry of the molecule. nih.gov For example, ¹H NMR can be used to identify and quantify different plasticizers, including isononyl phthalate, in materials like PVC medical devices. nih.gov While NMR is not typically used for trace-level quantification due to its lower sensitivity compared to mass spectrometry, it is unparalleled in its ability to provide definitive structural confirmation of isolated compounds. researchgate.net

Infrared Spectroscopy (FTIR, ATR-FTIR, ER-FTIR) for Material Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and economical screening technique for the qualitative and quantitative analysis of phthalates in various materials, particularly polymers. nicoletcz.czregulations.gov The technique identifies chemical compounds by measuring the absorption of infrared radiation at specific wavelengths, which corresponds to the vibrational frequencies of the bonds within the molecule.

All phthalate esters share common spectral features due to the ortho-substituted benzene ring and the ester carbonyl groups. Key characteristic absorption bands include:

Aromatic C=C Stretching: Doublet bands around 1601 cm⁻¹ and 1581 cm⁻¹. The frequency and intensity of these bands can shift depending on the substitutions on the aromatic ring. hpst.cz

Carbonyl (C=O) Stretching: A very strong absorption band typically found in the range of 1720-1740 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: A strong band around 741 cm⁻¹ is characteristic of the ortho-substituted aromatic group. This peak is particularly useful as it often has minimal interference from the polymer matrix (like polyvinyl chloride, PVC) or non-phthalate plasticizers. hpst.cz

Aliphatic C-H Stretching: Bands in the 2850-3000 cm⁻¹ region correspond to the alkyl side chains. Differences in this region can help distinguish between different types of phthalates. hpst.cz